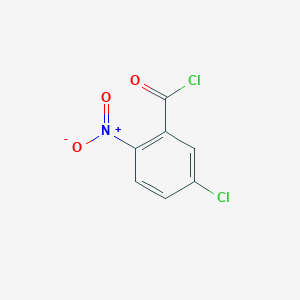

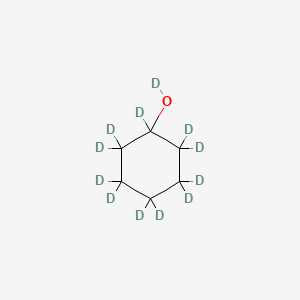

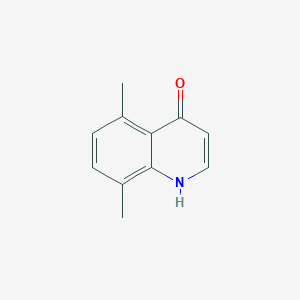

![molecular formula C11H8N2O B1349830 pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 6025-68-9](/img/structure/B1349830.png)

pyrrolo[1,2-a]quinoxalin-4(5H)-one

Vue d'ensemble

Description

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential applications in the field of medicine . It has been found to exhibit great Bruton’s tyrosine kinase (BTK) inhibition potency, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves treating 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin, using amidosulfonic acid (NH3SO3) as a solid catalyst in water at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused pyrrole and quinoxaline ring system . The presence of nitrogen in the scaffold results in intramolecular electron delocalization .

Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by ring opening and cyclization processes . The proposed pathway leading to the formation of this compound involves an opening of the imidazole ring from the cycloaddition product, followed by a nucleophilic attack of the aminic nitrogen to a proximal carbonyl group and the elimination of a leaving group .

Applications De Recherche Scientifique

Activité antinéoplasique

Les pyrrolo[1,2-a]quinoxalin-4(5H)-ones ont été trouvés pour posséder une bonne activité antinéoplasique . Cela signifie qu'ils peuvent inhiber le développement des tumeurs, ce qui les rend potentiellement utiles dans le traitement du cancer. La synthèse de ces composés implique l'utilisation de cyclopropanes aromatiques, de quinoxalinones, d'acide chlorhydrique et d'acide nitrique .

Synthèse catalysée par la lumière visible

La synthèse des pyrrolo[1,2-a]quinoxalin-4(5H)-ones peut être réalisée par un processus catalysé par la lumière visible . Cette méthodologie opérationnellement simple et sans catalyseur ouvre une approche verte et efficace pour la synthèse de ces composés .

Carbonylation oxydative catalysée par le palladium

Les pyrrolo[1,2-a]quinoxalin-4(5H)-ones peuvent également être synthétisés par une carbonylation oxydative catalysée par le palladium de la position C2 de l'indole . Cette méthodologie fournit un moyen efficace de produire ces composés .

[3 + 2] Cycloaddition

Une cycloaddition diastéréosélective [3 + 2] catalysée par le triflate d'ytterbium de quinoxalinones avec des cyclopropanes et des cyclobutanes donneur-accepteur peut être utilisée pour obtenir une série de dérivés de tétrahydropyrrolo-quinoxalinone . Ce processus donne des diastéréosélectivités élevées .

Transpositions catalysées par les acides

De nouvelles transpositions catalysées par les acides de quinoxalinones peuvent conduire à la formation de benzimidazoles . Ce processus implique l'exposition des quinoxalinones à des réactifs nucléophiles .

Synthèse de systèmes bihétérocycliques

La compréhension des méthodes et des mécanismes des réactions présentées dans la synthèse des pyrrolo[1,2-a]quinoxalin-4(5H)-ones peut permettre aux chimistes de synthèse d'étendre ces idées à d'autres processus pour atteindre leurs objectifs . Cela peut conduire à la création de systèmes bihétérocycliques .

Mécanisme D'action

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been found to exhibit great BTK inhibition potency . BTK is a promising target in the treatment of B cell malignancies and autoimmune disorders. The development of selective non-covalent BTK inhibitors is an important strategy to overcome the side effects and drug resistance induced by covalent BTK inhibitors .

Propriétés

IUPAC Name |

5H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINHQLFBBDHSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372402 | |

| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6025-68-9 | |

| Record name | pyrrolo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H-pyrrolo[1,2-a]quinoxalin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

A1: Several synthetic approaches have been developed, including:

- Visible-light-mediated ring opening and cyclization: This method uses aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid under visible light irradiation. []

- Palladium-catalyzed oxidative carbonylation: This approach involves the direct C-H bond carbonylation of the C2 position of indole or pyrrole derivatives using palladium catalysts and carbon monoxide. []

- Diastereoselective [3 + 2] Cycloaddition: This strategy utilizes ytterbium triflate as a catalyst to facilitate the reaction between quinoxalinones and donor-acceptor cyclopropanes. []

- Cycloaddition of Benzimidazolium Ylides with Alkynes: This method involves the reaction of benzimidazolium ylides with activated alkynes, leading to the formation of pyrrolo[1,2-a]quinoxalin-4(5H)-ones through a multistep mechanism. []

- Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: This approach utilizes phenyl isocyanate as a carbonyl source for both N-H and C-H carbonylation reactions, allowing for the synthesis of various N-heterocycles, including this compound derivatives. []

- Denitrocyclization: This reaction involves the cyclization of N-alkyl(or aryl)-1-(2-nitrophenyl)-1H-pyrrole-2-carboxamides to form the desired this compound scaffold. [, ]

Q2: Have any specific biological activities been reported for this compound derivatives?

A2: Yes, research has shown promising results, particularly in the field of antiviral and anticancer drug discovery.

- Anti-HCV Activity: Certain this compound derivatives have shown potent inhibitory activity against the hepatitis C virus (HCV) in vitro. These compounds were identified through screening and subsequent structure-activity relationship studies, highlighting their potential as antiviral agents. []

- Bruton's Tyrosine Kinase (BTK) Inhibition: this compound derivatives have emerged as a novel class of non-covalent BTK inhibitors. BTK plays a crucial role in B cell receptor signaling, making it a promising target for treating various autoimmune diseases and B cell malignancies. []

Q3: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?

A: While specific SAR data might be proprietary to research groups, the provided abstracts suggest that modifications to the core this compound structure can significantly impact biological activity. For instance, introducing various substituents at different positions on the quinoxalinone ring system or modifying the substituents on the pyrrole ring can influence the potency and selectivity against specific targets like HCV or BTK. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.